molecular formula C17H16FNO B2803002 N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide CAS No. 2411271-80-0

N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide

Cat. No. B2803002
CAS RN: 2411271-80-0
M. Wt: 269.319
InChI Key: QRKSUYZWJZCRAD-UHFFFAOYSA-N
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Description

“N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide” is a synthetic compound . It has been identified in seized material and is considered a new psychoactive substance . The compound is related to fentanyl, a potent opioid .


Molecular Structure Analysis

The molecular structure of “N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide” was confirmed through various analytical techniques . These include quadrupole time-of-flight high resolution mass spectrometry (QTOF-MS), matrix-assisted laser ionization Orbitrap mass spectrometry (MALDI-Orbitrap-MS), nuclear magnetic resonance spectroscopy (NMR), and infra-red spectroscopy (IR) .

Safety and Hazards

“N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide” poses a serious risk of fatal intoxication . It is sold on the internet as a 'research chemical’ . Like other synthetic fentanyls, such as acetylfentanyl, it is particularly harmful .

Future Directions

The emergence of new psychoactive substances like “N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide” presents a serious problem for public health . Future research should focus on understanding the properties and effects of these substances to develop effective interventions and policies .

properties

IUPAC Name

N-[1-(2-fluorophenyl)-2-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-2-17(20)19-16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)18/h2-11,16H,1,12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKSUYZWJZCRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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